

Application Notes and Protocols for CNQX Disodium Salt in Cultured Neurons

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Compound of Interest		
Compound Name:	CNQX disodium salt	
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Topic: CNQX Disodium Salt for Blocking AMPA Receptors in Cultured Neurons

These application notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals utilizing **CNQX disodium salt** to selectively block α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in neuronal cultures.

Introduction and Application Notes

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of AMPA and kainate ionotropic glutamate receptors.[1][2][3] The disodium salt version offers the significant advantage of higher water solubility, making it ideal for use in aqueous buffers and culture media. In cultured neurons, CNQX is widely used to inhibit AMPA receptor-mediated excitatory postsynaptic currents (EPSCs), study synaptic plasticity, isolate other receptor currents (like NMDA or GABA-A receptors), and investigate the neuroprotective effects of blocking excitotoxicity.[2]

While highly effective for AMPA receptors, it's important to note that CNQX also antagonizes kainate receptors and, at higher concentrations, the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] Therefore, careful concentration selection is crucial for achieving receptor-specific effects.



Properties and Quantitative Data

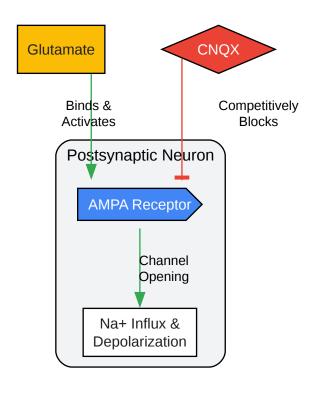
The key properties and inhibitory concentrations of CNQX are summarized below, providing a basis for experimental design.

Property	Value	Source(s)
Product Name	CNQX Disodium Salt	[4]
Chemical Name	6-Cyano-7-nitroquinoxaline- 2,3-dione disodium	
Molecular Weight	276.12 g/mol	
Solubility	Soluble in water up to 10 mM.	
Storage	Desiccate at room temperature or +4°C for long-term storage. [5]	[5]
IC50 for AMPA Receptors	~0.3 μM	[1][6]
IC ₅₀ for Kainate Receptors	~1.5 µM	[1][6]
IC ₅₀ for NMDA (Glycine Site)	~25 µM	[1][6]
Working Concentration	1-10 μM for effective AMPA receptor blockade in cultured neurons. Full blockade is typically observed at 10 μM.[2] [4] A concentration of 20 μM is also common.[7]	[2][4][7]

Mechanism of Action

CNQX acts as a competitive antagonist at the glutamate binding site on AMPA receptors. By binding to the receptor, it prevents the endogenous ligand, glutamate, from binding and activating the ion channel, thereby inhibiting the influx of sodium ions and subsequent neuronal depolarization.





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Mechanism of CNQX at a glutamatergic synapse.

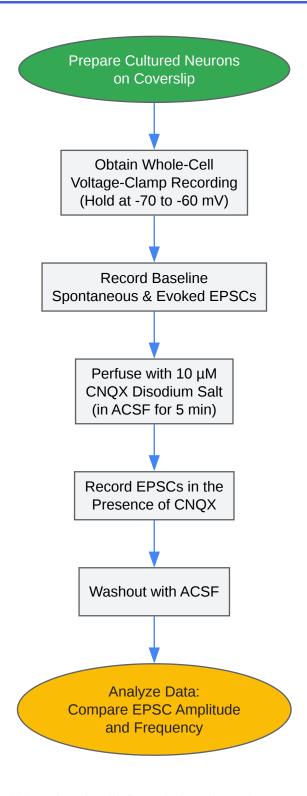
Experimental Protocols

The following are detailed protocols for common applications of **CNQX disodium salt** in cultured neurons.

Protocol 1: Inhibition of AMPA Receptor-Mediated Currents (Electrophysiology)

This protocol describes how to use whole-cell voltage-clamp recordings to measure the blockade of spontaneous and evoked excitatory postsynaptic currents (EPSCs) by CNQX.





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Workflow for electrophysiological recording with CNQX.

Materials:



- Cultured neurons (e.g., hippocampal or cortical)
- Artificial cerebrospinal fluid (ACSF)
- CNQX disodium salt stock solution (e.g., 10 mM in water)
- Patch-clamp rig with amplifier and data acquisition system
- Stimulating electrode (for evoked EPSCs)

Methodology:

- Preparation: Prepare ACSF and make a stock solution of CNQX disodium salt (e.g., 10 mM in sterile water). Store aliquots at -20°C. On the day of the experiment, dilute the stock solution into ACSF to a final working concentration of 10 μM.
- Recording Setup: Transfer a coverslip with cultured neurons to the recording chamber and perfuse with ACSF.
- Obtain Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Hold
 the neuron at a potential of -60 to -70 mV to isolate excitatory currents and minimize GABAA receptor-mediated currents.[2]
- Baseline EPSCs:
 - Spontaneous EPSCs (sEPSCs): Record for 2-5 minutes to establish a baseline of spontaneous activity.
 - Evoked EPSCs (eEPSCs): Place a stimulating electrode near the recorded neuron.
 Deliver a brief pulse (e.g., 150 μs) every 10 seconds at an intensity that elicits a reliable, sub-maximal EPSC.[2] Record a stable baseline for 5-10 minutes.
- CNQX Application: Switch the perfusion to ACSF containing 10 μ M CNQX. Allow at least 5 minutes for the drug to equilibrate and fully block the receptors.
- Recording with CNQX: Record both spontaneous and evoked EPSCs in the presence of CNQX. A significant reduction or complete elimination of the fast inward currents is expected, confirming AMPA receptor blockade.[2][4]

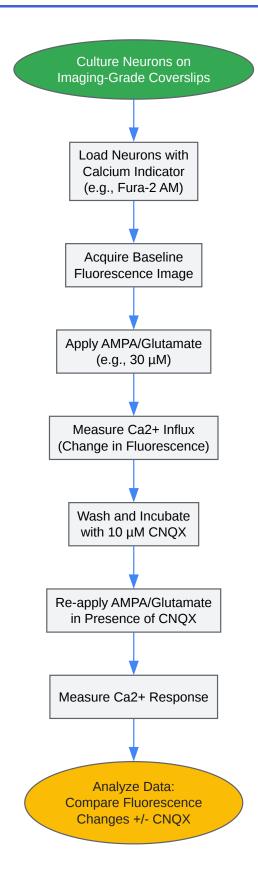


- Washout: (Optional) Perfuse with normal ACSF to demonstrate the reversibility of the block.
- Analysis: Measure the amplitude and frequency of sEPSCs and the amplitude of eEPSCs before, during, and after CNQX application.

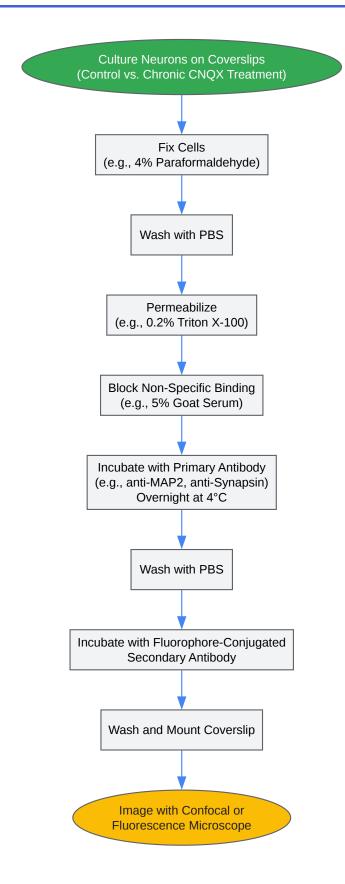
Protocol 2: Blocking Glutamate-Induced Calcium Influx (Calcium Imaging)

This protocol uses a fluorescent calcium indicator to visualize and quantify the blockade of AMPA receptor-mediated calcium influx.









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